molecular formula C6H7ClN2O2 B8618964 Methyl 1-amino-3-chloro-1h-pyrrole-2-carboxylate

Methyl 1-amino-3-chloro-1h-pyrrole-2-carboxylate

Cat. No. B8618964
M. Wt: 174.58 g/mol
InChI Key: LAOMYLHEZPLKPV-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-chloro-1h-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

methyl 1-amino-3-chloropyrrole-2-carboxylate

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-4(7)2-3-9(5)8/h2-3H,8H2,1H3

InChI Key

LAOMYLHEZPLKPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60 percent, 1.5 g, 37.5 mmol) in DMF (250 mL) was added methyl 3-chloro-1H-pyrrole-2-carboxylate (5.0 g, 31.3 mmol) at 0° C., and the mixture was stirred for 25 min, followed by the addition of O-(diphenylphosphoryl)hydroxylamine (10.0 g, 43.75 mmol). The reaction mixture was stirred at RT for 4 h and quenched by aq. Na2SO3 solution. After stirred for another 5 min, the mixture was extracted with EtOAc (3×300 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to give crude product as a brown oil, which was purified by chromatography purification on silica gel (PE:EA=4:1) to obtain the title compound (5.00 g, 91%) as a white solid. MS (ES+) C6H7ClN2O2 requires: 174, 176. found: 175, 177 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-chloro-1H-pyrrole-2-carboxylate (1.00 g, 6.30 mmol) in DMF (15 mL) was added NaH (0.45 g, 18.80 mmol, 99%, dry) and the contents were stirred for 1 h at ambient temperature. NH2Cl (42.0 mL, 0.327 g, 6.30 mmol) was added at −10° C. to the reaction mixture and the contents were stirred for another 30 min at −10° C. The solvents were removed under reduced pressure and the residue was extracted with MTBE. The MTBE layer was passed through anhydrous Na2SO4 and concentrated under reduced pressure to give a brown solid. The crude residue was purified by CombiFlash (REDISEP®, silica gel, 40 g, 20% EtOAc/hexanes) to give a methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate (0.750 g, 69.0%) as a yellow solid. LCMS Condition B-23: retention time 0.68 min, [M+1]=175.1. 1H NMR (400 MHz, DMSO-d6) δ 3.80 (s, 3H), 6.11 (d, J=2.8 Hz, 1H), 6.28 (s, 2H), 7.06 (d, J=2.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two

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